Nimodipine-d7 chemical structure and isotopic purity
Nimodipine-d7 chemical structure and isotopic purity
An In-depth Technical Guide to Nimodipine-d7: Chemical Structure and Isotopic Purity For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimodipine-d7, the deuterated analog of the calcium channel blocker Nimodipine, serves as a critical internal standard for pharmacokinetic and metabolic studies.[1][2] Its utility is intrinsically linked to its chemical integrity and high isotopic enrichment. This guide provides a comprehensive overview of the chemical structure of Nimodipine-d7 and delves into the analytical methodologies used to verify its isotopic purity. Detailed experimental protocols for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside representative data and a workflow for the complete characterization of this essential research compound.
Chemical Structure of Nimodipine-d7
Nimodipine-d7 is a synthetic, deuterium-labeled version of Nimodipine. The deuterium atoms are incorporated into the isopropyl group of the molecule.
Chemical Name: 3-(2-methoxyethyl) 5-(propan-2-yl-d7) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1] Molecular Formula: C₂₁H₁₉D₇N₂O₇[1] Molecular Weight: Approximately 425.5 g/mol [1] CAS Number: 1246815-36-0[1]
The structure of Nimodipine-d7 is identical to that of Nimodipine, with the exception of the seven hydrogen atoms on the isopropyl ester group, which are replaced by deuterium atoms. This specific labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Nimodipine.
Isotopic Purity of Nimodipine-d7
The isotopic purity of Nimodipine-d7 is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically determined by mass spectrometry and is reported as the percentage of the desired deuterated species (d7) relative to all other isotopic variants (d0-d6).
Representative Isotopic Purity Data
Commercial suppliers of Nimodipine-d7 generally guarantee a high level of isotopic enrichment. While the exact distribution can vary between batches, a typical specification is presented in the table below.
| Isotopic Species | Description | Representative Abundance (%) |
| d7 | Fully deuterated isopropyl group | > 98% |
| d6 | Isopropyl group with one hydrogen | < 2% |
| d5 | Isopropyl group with two hydrogens | < 0.5% |
| d4 | Isopropyl group with three hydrogens | < 0.1% |
| d3 | Isopropyl group with four hydrogens | < 0.1% |
| d2 | Isopropyl group with five hydrogens | < 0.1% |
| d1 | Isopropyl group with six hydrogens | < 0.1% |
| d0 | Unlabeled Nimodipine | < 0.1% |
Note: This data is representative and may not reflect the exact specifications of all commercial products. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for Nimodipine-d7 relies on two primary analytical techniques: Mass Spectrometry (MS) for quantifying the distribution of deuterated species and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the location of the deuterium labels.
Mass Spectrometry Protocol
High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of Nimodipine-d7.
Objective: To quantify the relative abundance of each isotopic species of Nimodipine-d7 (d0 to d7).
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
Procedure:
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Sample Preparation: Prepare a solution of Nimodipine-d7 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
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Chromatographic Separation (Optional but Recommended): While direct infusion can be used, LC separation is recommended to ensure that the analyzed signal corresponds to Nimodipine-d7 and not an impurity.
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Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry Analysis:
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Ionization Mode: Positive electrospray ionization (ESI+).
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Scan Mode: Full scan mode over a mass range that includes the molecular ions of all isotopic species (e.g., m/z 418-428).
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Resolution: Set to a high resolution (e.g., >30,000) to resolve the isotopic peaks.
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Data Acquisition: Acquire data for the peak corresponding to Nimodipine-d7.
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Data Analysis:
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Extract the ion chromatograms for the [M+H]⁺ ions of each isotopic species (d0 to d7).
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Integrate the area under the curve for each isotopic peak.
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Calculate the percentage of each isotopic species relative to the sum of all isotopic peak areas.
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NMR Spectroscopy Protocol
NMR spectroscopy is used to confirm the position of the deuterium labels and to assess the overall chemical purity. Both ¹H and ²H NMR are valuable.
Objective: To confirm that the deuterium atoms are located on the isopropyl group and to estimate the degree of deuteration.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
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Sample Preparation: Dissolve an accurately weighed sample of Nimodipine-d7 (typically 5-10 mg) in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d6).
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¹H NMR Analysis:
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Acquire a standard ¹H NMR spectrum.
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Analysis: The spectrum should show the absence or significant reduction of the signals corresponding to the isopropyl methine and methyl protons. The integration of any residual proton signals in this region, relative to a known internal standard or other protons in the molecule, can be used to estimate the isotopic purity.
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²H NMR Analysis:
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Acquire a ²H NMR spectrum.
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Analysis: The spectrum should show a signal in the region corresponding to the chemical shift of the isopropyl group, confirming the presence and location of the deuterium atoms.
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Workflow for Chemical and Isotopic Purity Analysis
The following diagram illustrates the logical workflow for the comprehensive analysis of Nimodipine-d7.
Caption: Workflow for the analysis of Nimodipine-d7.
Conclusion
The robust characterization of Nimodipine-d7, encompassing both its chemical structure and isotopic purity, is paramount for its reliable use in quantitative bioanalytical assays. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive analytical toolkit for researchers and drug development professionals to ensure the quality and integrity of this vital internal standard. The methodologies outlined in this guide serve as a foundation for the rigorous assessment of Nimodipine-d7, ultimately contributing to the accuracy and reproducibility of pharmacokinetic and metabolic research.
